molecular formula C13H16N4O2 B7059745 4-[4-(2-Methoxyethyl)-3-oxopiperazin-1-yl]pyridine-2-carbonitrile

4-[4-(2-Methoxyethyl)-3-oxopiperazin-1-yl]pyridine-2-carbonitrile

Cat. No.: B7059745
M. Wt: 260.29 g/mol
InChI Key: CZFZHKFKSCPGLU-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyethyl)-3-oxopiperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a piperazine ring substituted with a methoxyethyl group and a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methoxyethyl)-3-oxopiperazin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chloropyridine-2-carbonitrile with 4-(2-methoxyethyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves crystallization or chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methoxyethyl)-3-oxopiperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperazine ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the carbonitrile group can produce 2-aminopyridine derivatives .

Scientific Research Applications

4-[4-(2-Methoxyethyl)-3-oxopiperazin-1-yl]pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(2-Methoxyethyl)-3-oxopiperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2-Hydroxyethyl)-3-oxopiperazin-1-yl]pyridine-2-carbonitrile
  • 4-[4-(2-Ethoxyethyl)-3-oxopiperazin-1-yl]pyridine-2-carbonitrile

Uniqueness

4-[4-(2-Methoxyethyl)-3-oxopiperazin-1-yl]pyridine-2-carbonitrile is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and ability to interact with specific molecular targets compared to similar compounds .

Properties

IUPAC Name

4-[4-(2-methoxyethyl)-3-oxopiperazin-1-yl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-19-7-6-16-4-5-17(10-13(16)18)12-2-3-15-11(8-12)9-14/h2-3,8H,4-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFZHKFKSCPGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1=O)C2=CC(=NC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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